Nucc-390 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

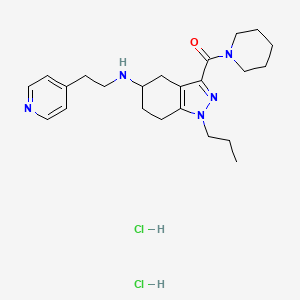

piperidin-1-yl-[1-propyl-5-(2-pyridin-4-ylethylamino)-4,5,6,7-tetrahydroindazol-3-yl]methanone;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N5O.2ClH/c1-2-14-28-21-7-6-19(25-13-10-18-8-11-24-12-9-18)17-20(21)22(26-28)23(29)27-15-4-3-5-16-27;;/h8-9,11-12,19,25H,2-7,10,13-17H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYDQYPPGGIWOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(CC(CC2)NCCC3=CC=NC=C3)C(=N1)C(=O)N4CCCCC4.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35Cl2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Nucc-390 Dihydrochloride: A Technical Guide for Researchers

An In-depth Review of a Novel CXCR4 Agonist for Nerve Regeneration and Beyond

Abstract

Nucc-390 dihydrochloride (B599025) is a novel and selective small-molecule agonist for the C-X-C motif chemokine receptor 4 (CXCR4).[1][2] This technical guide provides a comprehensive overview of Nucc-390 dihydrochloride, including its chemical properties, mechanism of action, and key experimental data. Detailed protocols for relevant in vitro and in vivo assays are provided to facilitate further research and development. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of CXCR4 agonism, particularly in the context of neuroregeneration.

Chemical Properties and Formulation

This compound is a synthetic, small-molecule compound that acts as a potent and selective agonist of the CXCR4 receptor.[1][2]

| Property | Value |

| Formal Name | 1-piperidinyl[4,5,6,7-tetrahydro-1-propyl-5-[[2-(4-pyridinyl)ethyl]amino]-1H-indazol-3-yl]-methanone, dihydrochloride[3] |

| CAS Number | 2749281-71-6[3][4] |

| Molecular Formula | C₂₃H₃₃N₅O · 2HCl[3] |

| Formula Weight | 468.5 g/mol [3] |

| Purity | ≥98%[3] |

| Formulation | A solid[3] |

| Solubility | Soluble in DMSO[3] |

| Storage | Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). Shipped at ambient temperature. |

| SMILES | CCCN1N=C(C(N2CCCCC2)=O)C3=C1CCC(C3)NCCC4=CC=NC=C4.Cl.Cl[3] |

| InChI Key | RSYDQYPPGGIWOJ-UHFFFAOYSA-N[3] |

Mechanism of Action

This compound functions as a CXCR4 receptor agonist, initiating downstream signaling cascades that are crucial for various cellular processes, including nerve regeneration. Its mechanism involves binding to the CXCR4 receptor, leading to its internalization and the activation of signaling pathways such as the MAP kinase pathway, evidenced by the phosphorylation of ERK.[1][5]

Signaling Pathway

The binding of Nucc-390 to the CXCR4 receptor initiates a cascade of intracellular events. A key pathway activated is the MAP kinase/ERK pathway, which plays a critical role in cell proliferation, differentiation, and survival.

References

The Advent of Nucc-390 Dihydrochloride: A Novel CXCR4 Agonist for Nerve Regeneration

A deep dive into the discovery, synthesis, and mechanism of action of a promising small-molecule therapeutic candidate.

For Immediate Release

Researchers and drug development professionals are witnessing the emergence of a potent new player in the field of nerve regeneration: Nucc-390 dihydrochloride (B599025). This novel, selective small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4) has demonstrated significant potential in promoting the recovery of nerve function after degeneration. This technical guide provides an in-depth overview of its discovery, a detailed protocol for its chemical synthesis, and a summary of its biological activity, tailored for the scientific community.

Discovery and Biological Activity

Nucc-390 was identified as a selective agonist for the CXCR4 receptor, a G-protein coupled receptor involved in a multitude of physiological and pathological processes, including immune responses, stem cell migration, and neuronal development.[1][2] Unlike its natural ligand, CXCL12α, Nucc-390 is a small molecule with potentially more favorable pharmacokinetic properties.[3]

The biological activity of Nucc-390 is characterized by its ability to stimulate the CXCR4 receptor, leading to a cascade of downstream signaling events. It has been shown to induce a strong intracellular calcium response, which can be blocked by the selective CXCR4 antagonist AMD3100.[1][4] Furthermore, treatment with Nucc-390 leads to the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAP kinase pathway, indicating its capacity to stimulate signaling downstream of the CXCR4 receptor.[1][5] A notable characteristic of Nucc-390 is its ability to induce the internalization of CXCR4 receptors.[1][6]

Functionally, Nucc-390 has demonstrated a remarkable ability to promote axonal growth in cultured neurons and to facilitate the functional and anatomical recovery of the neuromuscular junction (NMJ) following acute nerve terminal damage in animal models.[1][3][7] Its pro-regenerative effects are mediated through its interaction with CXCR4, as these effects are prevented by the antagonist AMD3100.[2][3] This makes Nucc-390 a promising candidate for therapeutic intervention in various forms of neurodegeneration and nerve injury.[2][8]

Quantitative Biological Data

The following tables summarize the key quantitative data reported for Nucc-390 dihydrochloride's biological activity.

| Parameter | Value/Effect | Cell/System | Reference |

| In Vitro Activity | |||

| Intracellular Calcium ((Ca)i) Response | Strong response at 10 µM | Not specified | [1] |

| pERK Level Increase | Observed at 10 µM (30 min pre-treatment) | C8161 cells | [1][5] |

| CXCR4 Receptor Internalization | Induced at 10 µM (2 hours) | HEK cells | [1][6] |

| Axonal Growth Stimulation | Effective in the 0-1.25 µM range (24 hours) | Cultured cerebellar granule neurons (CGNs) | [1][7] |

| In Vivo Activity | |||

| Functional and Anatomical Recovery of NMJ | Observed with 3.2 mg/kg hind limb injection (twice daily for 3 days) | CD-1 mice with α-LTx induced nerve damage | [1] |

Chemical Synthesis of this compound

A convenient chemical synthesis for Nucc-390 has been developed and is detailed below.[2][9]

Synthesis Workflow

Caption: Chemical synthesis workflow for this compound.

Detailed Experimental Protocol

Step i: Claisen Condensation [9]

-

In a reaction vessel under an inert atmosphere, dissolve the starting ketone in a mixture of anhydrous diethyl ether (Et2O) and tetrahydrofuran (B95107) (THF).

-

Cool the solution to -78 °C.

-

Add lithium bis(trimethylsilyl)amide (LiHMDS) dropwise and stir for 1 hour.

-

Add diethyl oxalate (B1200264) in Et2O dropwise and continue stirring at -78 °C for 1 hour.

-

Allow the reaction to warm to room temperature and stir for an additional 3 hours.

-

Work up the reaction to isolate the product, which is obtained in an 81% yield.

Step ii: Pyrazole Formation [9]

-

Dissolve the product from Step i in ethanol (B145695) (EtOH).

-

Add propylhydrazine (B1293729) dihydrochloride and potassium carbonate (K2CO3).

-

Stir the mixture at room temperature overnight.

-

Isolate the resulting pyrazole derivative, achieving an 84% yield.

Step iii: Saponification [9]

-

Dissolve the ester from Step ii in a mixture of THF and methanol (B129727) (MeOH).

-

Add an aqueous solution of potassium hydroxide (B78521) (KOH).

-

Stir the reaction at room temperature overnight.

-

Acidify the mixture and extract the carboxylic acid product, which is obtained in 99% yield.

Step iv: Amide Coupling [9]

-

In a suitable flask, dissolve the carboxylic acid from Step iii in dimethylformamide (DMF).

-

Add N,N'-diisopropylethylamine (DIPEA) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add piperidine (B6355638) and continue stirring at room temperature for 45 minutes.

-

Isolate the amide product, which is formed in an 86% yield.

Step v: Boc Deprotection [9]

-

Dissolve the Boc-protected intermediate from Step iv in dichloromethane (B109758) (DCM).

-

Add a 4 M solution of hydrogen chloride (HCl) in dioxane.

-

Stir the reaction at room temperature for 3 hours.

-

Evaporate the solvent to obtain the deprotected amine in quantitative yield.

Step vi: Michael Addition and Salt Formation [9]

-

Dissolve the amine from Step v in methanol (MeOH) containing acetic acid.

-

Add 4-vinylpyridine (B31050) and heat the mixture at 80 °C overnight.

-

After the reaction is complete, cool the solution and add a 4 M solution of HCl in dioxane to precipitate the dihydrochloride salt.

-

Isolate the final product, this compound, with a 45% yield for this final step.

Signaling Pathway of Nucc-390

The activation of the CXCR4 receptor by Nucc-390 initiates a signaling cascade that promotes cell survival and growth.

Caption: Simplified signaling pathway of Nucc-390 via the CXCR4 receptor.

Conclusion

This compound represents a significant advancement in the quest for effective treatments for nerve damage. Its well-defined chemical synthesis and potent, selective agonist activity at the CXCR4 receptor make it an exciting candidate for further preclinical and clinical investigation. The detailed information provided in this guide is intended to facilitate further research and development of this promising therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]

- 9. researchgate.net [researchgate.net]

The Small-Molecule CXCR4 Agonist Nucc-390 Dihydrochloride: A Technical Guide to its Mechanism and Therapeutic Potential in Nerve Regeneration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucc-390 dihydrochloride (B599025) is a novel, selective small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] This receptor, along with its endogenous ligand CXCL12 (stromal cell-derived factor-1α), plays a critical role in a multitude of physiological and pathological processes, including immune cell trafficking, hematopoiesis, and neuronal development. The CXCL12/CXCR4 signaling axis has been implicated in the regeneration of damaged neurons, making it a promising target for therapeutic intervention in neurodegenerative diseases and peripheral nerve injuries.[3][4] Nucc-390, unlike the native peptide ligand, offers the potential for improved pharmacokinetic properties, positioning it as a compelling candidate for further investigation and clinical development.[3] This technical guide provides a comprehensive overview of the preclinical data on Nucc-390 dihydrochloride, focusing on its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.

Mechanism of Action

Nucc-390 functions as a CXCR4 agonist, initiating downstream signaling cascades that promote cellular responses such as calcium mobilization, activation of the ERK/MAPK pathway, and chemotaxis.[5][6] A key characteristic of Nucc-390's interaction with CXCR4 is its ability to induce receptor internalization.[1][5] This process of desensitization and subsequent trafficking of the receptor is a crucial regulatory step in GPCR signaling. Interestingly, Nucc-390 does not appear to directly compete with the binding of the natural ligand CXCL12, as evidenced by its inability to inhibit the binding of 125I-SDF-1α to CXCR4.[5] This suggests that Nucc-390 may act as an allosteric agonist, binding to a site on the receptor distinct from the orthosteric ligand-binding pocket.[7]

Signaling Pathways

The activation of CXCR4 by agonists like Nucc-390 triggers a cascade of intracellular signaling events. A primary pathway involves the activation of G proteins, leading to downstream effects. One of the key pathways activated is the extracellular signal-regulated kinase (ERK) pathway, a part of the mitogen-activated protein kinase (MAPK) cascade, which is crucial for cell proliferation, differentiation, and survival.

Nucc-390 Signaling Cascade

Quantitative Data

The following tables summarize the available quantitative data for the in vitro and in vivo activities of this compound.

In Vitro Activity

| Assay | Cell Line | Concentration | Result | Reference |

| Calcium Mobilization | C8161 melanoma cells | 10 µM | Strong intracellular calcium response, blocked by 1 µM AMD3100. | [5][6] |

| pERK Activation | C8161 melanoma cells | 10 µM (30 min pre-treatment) | Increased levels of phosphorylated ERK. | [1][5] |

| CXCR4 Internalization | HEK293 cells (CXCR4-YFP transfected) | 10 µM (2 hours) | Induced CXCR4 receptor internalization. | [1][5] |

| Axonal Growth | Cerebellar granule neurons (CGNs) | 0-1.25 µM (24 hours) | Boosted axonal growth via CXCR4. | [1][8] |

| Chemotaxis | C8161 cells | 10 µM | Produced significant chemotaxis (p < 0.01). | [6] |

In Vivo Activity

| Animal Model | Injury Model | Treatment Regimen | Outcome | Reference |

| CD-1 Mice | α-Latrotoxin (α-LTx) induced neuromuscular junction (NMJ) degeneration | 3.2 mg/kg, twice daily for 3 days (hind limb injection) | Promoted functional and anatomical recovery of the NMJ. | [1][3] |

| Mice | Sciatic Nerve Crush | Not specified in abstracts | Promoted functional recovery of the sciatic nerve. | [4][9] |

| Mice | Taipan snake venom-induced neuroparalysis | Daily local administration | Significantly accelerated recovery from paralysis, as measured by CMAP. | [10] |

Experimental Protocols

Calcium Mobilization Assay

Objective: To measure the ability of Nucc-390 to induce intracellular calcium flux, a hallmark of GPCR activation.

Methodology:

-

Cell Culture: C8161 human melanoma cells, which endogenously express CXCR4, are cultured in appropriate media.

-

Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

-

Assay Procedure:

-

Loaded cells are washed and resuspended in a suitable buffer.

-

Baseline fluorescence is recorded.

-

Nucc-390 is added at the desired concentration (e.g., 10 µM), and changes in intracellular calcium are monitored by measuring the fluorescence intensity over time using a fluorometer or a fluorescence microscope.

-

To confirm the specificity of the response, cells can be pre-incubated with a CXCR4 antagonist, such as AMD3100 (1 µM), before the addition of Nucc-390.

-

A positive control, such as the natural ligand SDF-1 (100 nM), is typically included.[5][6]

-

Calcium Mobilization Assay Workflow

pERK Activation Assay

Objective: To determine if Nucc-390 activates the ERK/MAPK signaling pathway downstream of CXCR4.

Methodology:

-

Cell Culture and Treatment: C8161 cells are cultured and then treated with Nucc-390 (e.g., 10 µM) for a specified time (e.g., 30 minutes).

-

Cell Lysis: After treatment, cells are lysed to extract total protein.

-

Western Blotting:

-

Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (pERK) and total ERK.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate, and the bands are visualized.

-

-

Quantification: The intensity of the pERK band is normalized to the total ERK band to determine the relative increase in ERK phosphorylation.[1][5]

CXCR4 Internalization Assay

Objective: To visualize and quantify the internalization of the CXCR4 receptor upon treatment with Nucc-390.

Methodology:

-

Cell Culture and Transfection: HEK293 cells are transiently transfected with a plasmid encoding CXCR4 fused to a fluorescent protein (e.g., YFP).

-

Treatment: Transfected cells are treated with Nucc-390 (e.g., 10 µM) for a specified time (e.g., 2 hours).

-

Imaging: Live-cell imaging or imaging of fixed cells is performed using a confocal microscope.

-

Analysis: The subcellular localization of the CXCR4-YFP fusion protein is observed. In untreated cells, fluorescence is primarily at the plasma membrane. Upon agonist-induced internalization, fluorescence appears in intracellular vesicles. The degree of internalization can be quantified by measuring the fluorescence intensity in the cytoplasm versus the membrane.[1][5]

In Vivo Sciatic Nerve Crush Model

Objective: To evaluate the in vivo efficacy of Nucc-390 in promoting functional recovery after peripheral nerve injury.

Methodology:

-

Animal Model: Anesthetized mice undergo a surgical procedure to expose the sciatic nerve.

-

Nerve Injury: A crush injury is induced on the sciatic nerve using fine forceps for a standardized duration and pressure.

-

Treatment: Animals are treated with Nucc-390 or a vehicle control according to a defined dosing schedule (e.g., local or systemic administration).

-

Functional Assessment (Electrophysiology):

-

At various time points post-injury, compound muscle action potentials (CMAPs) are recorded from the gastrocnemius muscle upon stimulation of the sciatic nerve proximal to the crush site.

-

The amplitude and latency of the CMAP are measured to assess the extent of functional recovery. An increase in amplitude and a decrease in latency indicate improved nerve function.

-

-

Histological Analysis: At the end of the study, sciatic nerves are harvested for histological analysis to assess axonal regeneration and myelination.[4][9]

Sciatic Nerve Crush Model Workflow

Conclusion and Future Directions

This compound has emerged as a promising small-molecule CXCR4 agonist with demonstrated pro-regenerative effects in preclinical models of nerve injury. Its ability to activate downstream signaling pathways and promote axonal growth underscores its therapeutic potential. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as to establish optimal dosing regimens for various neurodegenerative conditions. The development of Nucc-390 and similar CXCR4 agonists could pave the way for novel therapeutic strategies for patients suffering from peripheral neuropathies and other neurological disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. High-Throughput Screening of a Functional Human CXCL12-CXCR4 Signaling Axis in a Genetically Modified S. cerevisiae: Discovery of a Novel Up-Regulator of CXCR4 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]

The Signal Transduction Pathway of Nucc-390 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nucc-390 dihydrochloride (B599025) is a small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4), a G protein-coupled receptor (GPCR) implicated in a multitude of physiological and pathological processes, including immune response, neurogenesis, and cancer metastasis.[1][2][3] As a CXCR4 agonist, Nucc-390 activates a cascade of intracellular signaling events that regulate critical cellular functions. This technical guide provides an in-depth overview of the core signal transduction pathway initiated by Nucc-390, offering detailed experimental protocols and quantitative data to support further research and drug development efforts.

Introduction to the CXCR4 Signaling Axis

The CXCR4 receptor is primarily activated by its endogenous ligand, the chemokine CXCL12 (also known as stromal cell-derived factor-1α, SDF-1α).[4][5] The interaction between CXCL12 and CXCR4 governs a wide array of cellular processes such as cell migration, proliferation, and survival.[4][6] Nucc-390 mimics the action of CXCL12, binding to and activating CXCR4 to initiate downstream signaling.[1] The effects of Nucc-390 are specifically mediated by CXCR4, as they can be blocked by the selective CXCR4 antagonist, AMD3100.

The Core Signal Transduction Pathway of Nucc-390

The binding of Nucc-390 to CXCR4 triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins and the initiation of subsequent downstream signaling cascades. The principal pathway involves Gαi-mediated signaling, leading to calcium mobilization and activation of the MAPK/ERK pathway. Concurrently, G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor can lead to β-arrestin recruitment, which not only desensitizes G protein signaling but can also initiate a second wave of signaling.

G Protein-Coupled Signaling

CXCR4 predominantly couples to inhibitory G proteins of the Gαi subfamily.[1][6][7][8][9][10] Upon activation by Nucc-390, the Gαi subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.[1][6] Both the activated Gαi-GTP and the Gβγ dimer act as signaling molecules, modulating the activity of various downstream effectors.

-

Calcium Mobilization: The Gβγ subunit can activate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][11] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).[11] This transient increase in cytosolic calcium is a key signaling event that regulates numerous cellular processes.

-

MAPK/ERK Pathway Activation: The activation of the Ras/Raf/MEK/ERK pathway is a central event in CXCR4 signaling.[4][12][13] This can be initiated through G protein-dependent mechanisms.

β-Arrestin-Mediated Signaling and Receptor Regulation

Following agonist binding, CXCR4 is phosphorylated by G protein-coupled receptor kinases (GRKs).[6] This phosphorylation creates a high-affinity binding site for β-arrestin proteins.[14][15] The recruitment of β-arrestin to the receptor has two main consequences:

-

Desensitization and Internalization: β-arrestin sterically hinders the coupling of G proteins to the receptor, leading to the termination of G protein-mediated signaling, a process known as desensitization.[15] β-arrestin also acts as an adapter protein, recruiting components of the endocytic machinery, which leads to the internalization of the CXCR4 receptor.[1]

-

G Protein-Independent Signaling: β-arrestins can act as signal transducers themselves by scaffolding various signaling proteins, including components of the MAPK cascade.[15][16][17][18] This can lead to a sustained phase of ERK activation that is temporally and spatially distinct from the G protein-mediated activation. The potential for Nucc-390 to exhibit biased agonism, preferentially activating either the G protein or β-arrestin pathway, is an important area for further investigation.

Visualization of the Nucc-390 Signaling Pathway

The following diagrams illustrate the key events in the Nucc-390-CXCR4 signaling cascade.

Figure 1: G protein-mediated signaling cascade initiated by Nucc-390.

Figure 2: β-arrestin-mediated regulation and signaling of CXCR4.

Quantitative Data

| Parameter | Assay Type | Expected Range (for CXCR4 Agonists) |

| EC50 | Intracellular Calcium Mobilization | 1 - 100 nM |

| EC50 | ERK1/2 Phosphorylation | 1 - 100 nM |

| EC50 | β-Arrestin Recruitment | 10 - 500 nM |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the signal transduction of Nucc-390.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cells expressing CXCR4 (e.g., HEK293-CXCR4, Jurkat)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

Probenecid

-

Nucc-390 dihydrochloride

-

Ionomycin (B1663694) (positive control)

-

EGTA (for chelation)

-

Fluorescence plate reader or microscope capable of ratiometric measurement (Ex: 340/380 nm, Em: 510 nm)

Procedure:

-

Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Dye Loading:

-

Prepare a loading buffer of HBSS containing 2-5 µM Fura-2 AM, 0.02% Pluronic F-127, and 2.5 mM probenecid.

-

Aspirate the culture medium from the cells and wash once with HBSS.

-

Add 100 µL of the loading buffer to each well.

-

Incubate for 45-60 minutes at 37°C in the dark.

-

-

Washing:

-

Aspirate the loading buffer.

-

Wash the cells twice with HBSS containing 2.5 mM probenecid.

-

Add 100 µL of the same buffer to each well.

-

-

Measurement:

-

Place the plate in the fluorescence reader and allow it to equilibrate for 5-10 minutes.

-

Record a baseline fluorescence ratio (340/380 nm excitation) for 30-60 seconds.

-

Add Nucc-390 at various concentrations and continue recording the fluorescence ratio for 2-5 minutes to capture the peak response.

-

At the end of the experiment, add ionomycin to determine the maximum fluorescence ratio (Rmax), followed by EGTA to determine the minimum fluorescence ratio (Rmin).

-

-

Data Analysis: Calculate the intracellular calcium concentration using the Grynkiewicz equation. Plot the peak response against the log of the Nucc-390 concentration to determine the EC50.

Figure 3: Experimental workflow for the intracellular calcium mobilization assay.

ERK1/2 Phosphorylation Western Blot

This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) by Western blotting.

Materials:

-

Cells expressing CXCR4

-

This compound

-

Serum-free culture medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: rabbit anti-p-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment:

-

Plate cells and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Treat cells with various concentrations of Nucc-390 for different time points (e.g., 2, 5, 10, 30 minutes).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells with lysis buffer and collect the lysates.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane to remove the antibodies.

-

Re-probe the membrane with the primary antibody against total ERK1/2 to normalize for protein loading.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Express the p-ERK1/2 signal as a ratio to the total ERK1/2 signal.

Figure 4: Experimental workflow for ERK1/2 phosphorylation Western blot.

Conclusion

This compound exerts its biological effects by activating the CXCR4 receptor and its complex downstream signaling network. A thorough understanding of this pathway, from G protein coupling and second messenger generation to β-arrestin-mediated regulation, is paramount for the development of novel therapeutics targeting this axis. The experimental protocols provided herein offer a robust framework for researchers to further investigate the nuanced signaling properties of Nucc-390 and other CXCR4 modulators. Future studies should focus on obtaining precise quantitative data for Nucc-390 and exploring the potential for biased agonism to fine-tune therapeutic outcomes.

References

- 1. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 2. CXCR4 signaling in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. SDF-1α and CXCR4 as therapeutic targets in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The chemokine SDF-1alpha triggers CXCR4 receptor dimerization and activates the JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CXC Chemokine Ligand 12 Facilitates Gi Protein Binding to CXC Chemokine Receptor 4 by Stabilizing Packing of the Proline–Isoleucine–Phenylalanine Motif: Insights from Automated Path Searching - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Internal water channel formation in CXCR4 is crucial for Gi-protein coupling upon activation by CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular insights into intrinsic transducer-coupling bias in the CXCR4-CXCR7 system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcium mobilization by activation of M(3)/M(5) muscarinic receptors in the human retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. SDF-1α/CXCR4 signaling promotes capillary tube formation of human retinal vascular endothelial cells by activating ERK1/2 and PI3K pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. β-Arrestin1 and β-Arrestin2 Are Required to Support the Activity of the CXCL12/HMGB1 Heterocomplex on CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The β-Arrestins: Multifunctional Regulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. β-arrestin: a signaling molecule and potential therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]

Nucc-390 Dihydrochloride: A Deep Dive into its Pro-Regenerative Potential as a CXCR4 Agonist

For Researchers, Scientists, and Drug Development Professionals

Nucc-390 dihydrochloride (B599025) has emerged as a significant small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4), a key player in various physiological and pathological processes. This technical guide provides a comprehensive overview of the biological function of Nucc-390 dihydrochloride, with a focus on its mechanism of action and its potential as a therapeutic agent for promoting nerve regeneration.

Core Mechanism of Action: Selective CXCR4 Agonism

Nucc-390 is a novel and selective small-molecule agonist for the CXCR4 receptor.[1] Its primary biological function is to mimic the action of the natural ligand, the chemokine CXCL12α, by binding to and activating CXCR4.[2][3] This activation triggers a cascade of downstream signaling events that are crucial for cellular processes such as cell migration, proliferation, and survival. Notably, the effects of Nucc-390 can be blocked by the selective CXCR4 antagonist AMD3100, confirming its specific action on this receptor.[1][2][3]

One of the key actions of Nucc-390 is the induction of CXCR4 receptor internalization.[1][4] This process is a hallmark of G-protein coupled receptor (GPCR) activation and is essential for regulating receptor signaling and sensitivity.

In Vitro Efficacy: Cellular and Molecular Responses

A series of in vitro studies have demonstrated the potent biological activity of this compound across various cellular models. These studies provide quantitative insights into its concentration-dependent effects.

| Assay | Cell Line | Concentration | Observed Effect | Reference |

| Intracellular Calcium Mobilization | Not Specified | 10 µM | Strong intracellular calcium ((Ca)i) response, blockable by AMD3100. | [1] |

| ERK Phosphorylation | C8161 cells | 10 µM (30 min pre-treatment) | Increased levels of phosphorylated ERK (pERK), indicating activation of the MAP kinase pathway. | [1][5] |

| CXCR4 Receptor Internalization | HEK cells expressing CXCR4-YFP | 10 µM (2 hours) | Induction of CXCR4 receptor internalization from the cell membrane. | [1][4] |

| Axonal Growth | Cultured cerebellar granule neurons (CGNs) | 0 - 1.25 µM (24 hours) | Stimulation of axonal growth. | [1][4][6] |

| Axonal Elongation | Rat spinal cord motor neurons (SCMNs) | 0.25 µM (24 hours) | Induction of motor axon elongation, an effect blocked by AMD3100. | [2] |

| Chemotaxis | C8161 cells | Not Specified | Stimulation of chemotaxis, comparable to the natural ligand SDF-1. | [5] |

In Vivo Efficacy: Promoting Nerve Regeneration

The pro-regenerative capabilities of Nucc-390 have been substantiated in preclinical in vivo models, highlighting its therapeutic potential.

| Animal Model | Dosage and Administration | Injury Model | Observed Effect | Reference |

| CD-1 mice | 3.2 mg/kg (hind limb injection, twice daily for 3 days) | α-Latrotoxin (α-LTx) induced neuromuscular junction (NMJ) damage | Promoted functional and anatomical recovery of the NMJ. | [1] |

| CD-1 or C57BL6-J plp-GFP mice | Not Specified | Sciatic nerve crush or cut | Promoted functional and anatomical recovery of the nerve. | [2] |

| Mice | Not Specified | Taipan snake venom-induced neuroparalysis | Accelerated recovery from paralysis by promoting nerve regeneration. | [7] |

Signaling Pathways and Experimental Workflows

The biological effects of Nucc-390 are mediated through the activation of specific signaling pathways. The experimental workflows used to characterize these effects provide a framework for future research.

Caption: Signaling pathway of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]

The Agonist Nucc-390 Dihydrochloride: A Technical Guide to its Role in pERK Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucc-390 dihydrochloride (B599025) is a novel, small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4). As a G-protein coupled receptor (GPCR), CXCR4 is integral to a multitude of physiological processes, and its dysregulation is implicated in various diseases. Upon activation, CXCR4 initiates a cascade of intracellular signaling events, one of the most critical being the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway. This phosphorylation event, resulting in activated pERK, is a central node in regulating cellular processes such as proliferation, differentiation, and survival. This technical guide provides an in-depth overview of the relationship between Nucc-390 dihydrochloride and pERK signaling, including putative signaling pathways, quantitative data from related studies, and detailed experimental protocols.

Signaling Pathways

The activation of ERK by CXCR4 agonists like Nucc-390 is primarily understood to occur through two main pathways: the G-protein dependent pathway and the β-arrestin dependent pathway.

G-Protein Dependent Pathway

Upon agonist binding, CXCR4 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, specifically the Gαi subtype. This activation results in the dissociation of the Gαi subunit from the Gβγ dimer. The liberated Gβγ subunits can then activate a downstream signaling cascade involving Ras, Raf, and MEK, which ultimately leads to the phosphorylation of ERK.

β-Arrestin Dependent Pathway

Alternatively, agonist-bound CXCR4 can be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestins. β-arrestin can act as a scaffold protein, bringing components of the MAPK cascade (Raf, MEK, and ERK) into proximity, thereby facilitating ERK phosphorylation independent of G-protein signaling.

Quantitative Data

| Parameter | Value | Cell Type | Duration | Method | Reference |

| Effective Concentration | 10 μM | Not Specified | 30 minutes | Western Blot | |

| Observed Effect | Increased pERK levels | Not Specified | 30 minutes | Western Blot |

For context, studies with other CXCR4 agonists, such as the natural ligand CXCL12, have shown varying degrees of pERK activation depending on the cell type and experimental conditions. Quantification is typically performed by densitometric analysis of Western blots, comparing the ratio of pERK to total ERK in treated versus untreated cells.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effect of Nucc-390 on pERK signaling.

Cell Culture and Treatment

A common cell line for studying GPCR signaling is the Human Embryonic Kidney 293 (HEK293) line, which can endogenously or exogenously express CXCR4.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

6-well cell culture plates

-

This compound

-

Vehicle control (e.g., sterile water or DMSO, depending on Nucc-390 solvent)

Protocol:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.

-

Seed cells into 6-well plates at a density that will allow them to reach approximately 80% confluency on the day of the experiment.

-

Allow cells to adhere and grow for 24 hours.

-

Prior to treatment, replace the growth medium with serum-free DMEM and incubate for 4-6 hours to reduce basal pERK levels.

-

Prepare a stock solution of this compound. Treat the cells with a final concentration of 10 µM Nucc-390 or an equivalent volume of the vehicle control.

-

Incubate the cells for 30 minutes at 37°C.

-

After incubation, place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

Western Blot for pERK/ERK

Materials:

-

Cell lysate

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-pERK1/2, Rabbit anti-total ERK1/2

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pERK1/2 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed for total ERK or a housekeeping protein like GAPDH.

Safety and Handling of this compound

This compound should be handled with care in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound serves as a valuable tool for studying CXCR4-mediated signaling. Its ability to induce ERK phosphorylation highlights its potential as a modulator of cellular processes governed by the MAPK pathway. While the precise signaling intermediates and the exact quantitative effect on pERK levels require further investigation, the information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic and research applications of this potent CXCR4 agonist.

An In-depth Technical Guide to NUCC-390 Dihydrochloride-Induced CXCR4 Receptor Internalization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms and experimental considerations surrounding the internalization of the C-X-C chemokine receptor type 4 (CXCR4) induced by the selective small-molecule agonist, NUCC-390 dihydrochloride (B599025). This document details the associated signaling pathways, experimental protocols for quantification, and a summary of the available data on its activity.

Introduction

NUCC-390 dihydrochloride is a novel, small-molecule agonist of the CXCR4 receptor.[1] As a G-protein coupled receptor (GPCR), CXCR4 plays a crucial role in various physiological processes, including immune responses, hematopoiesis, and neuronal development. Its activation by the natural ligand, CXCL12 (also known as SDF-1), or by agonists like NUCC-390, triggers a cascade of intracellular signaling events. A key regulatory mechanism for CXCR4 signaling is receptor internalization, a process where the receptor is removed from the cell surface, leading to signal desensitization and downstream modulation of cellular responses. Understanding the specifics of NUCC-390-induced internalization is critical for its development as a potential therapeutic agent.

Quantitative Data Summary

The following tables summarize the available quantitative and qualitative data regarding the effects of this compound on CXCR4 receptor activity.

Table 1: this compound-Induced CXCR4 Internalization

| Cell Line | Concentration | Incubation Time | Method | Observed Effect | Source |

| HEK293 (transfected with CXCR4-YFP) | 10 µM | 2 hours | Fluorescence Microscopy | Induces CXCR4 receptor internalization, with receptors aggregating in the cytosol. | [2] |

| CXCR4-YFP expressing cells | 10 µM | 2 hours | Confocal Microscopy | High levels of CXCR4 internalization observed. | [3] |

| CXCR4-YFP expressing cells | 1 µM | 2 hours | Confocal Microscopy | High levels of CXCR4 internalization observed. | [3] |

| CXCR4-YFP expressing cells | 0.1 µM | 2 hours | Confocal Microscopy | Some internalization of CXCR4 observed. | [3] |

| CXCR4-YFP expressing cells | 0.01 µM | 2 hours | Confocal Microscopy | Some internalization of CXCR4 observed. | [3] |

Table 2: Dose-Dependent Effect of NUCC-390 on CXCR4-YFP Cellular Localization

| Treatment | Concentration | % CXCR4 in Cell Periphery | % CXCR4 Internalized | Source |

| Vehicle Control | N/A | 69% | 31% | [3] |

| NUCC-390 | 0.01 µM | Decreased | Increased | [3] |

| NUCC-390 | 0.1 µM | Decreased | Increased | [3] |

| NUCC-390 | 1 µM | Decreased | Increased | [3] |

| NUCC-390 | 10 µM | Decreased | Increased | [3] |

| SDF-1 (natural ligand) | N/A | Decreased | Increased | [3] |

Table 3: Downstream Signaling Effects of this compound

| Effect | Cell Line | Concentration | Incubation Time | Method | Observed Effect | Source |

| Intracellular Calcium Mobilization | C8161 melanoma cells | 10 µM | N/A | Fura-2 Calcium Imaging | Produces a strong intracellular calcium response, which is blocked by the CXCR4 antagonist AMD3100. | [2] |

| ERK Phosphorylation | C8161 cells | 10 µM | 30 minutes | Western Blot | Leads to increased levels of phosphorylated ERK (pERK). | [1] |

| Axonal Growth | Cultured cerebellar granule neurons (CGNs) | 0-1.25 µM | 24 hours | Immunofluorescence Microscopy | Boosts axonal growth via CXCR4. | [1] |

Signaling Pathways

Activation of CXCR4 by NUCC-390 initiates downstream signaling through both G-protein dependent and independent pathways. The internalization process is primarily mediated by β-arrestin.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for studying CXCR4 signaling and internalization.

CXCR4 Receptor Internalization Assay (Fluorescence Microscopy)

This protocol is adapted from methods used to visualize GPCR internalization.[2]

Objective: To visually assess and quantify the translocation of CXCR4 from the cell membrane to intracellular compartments following treatment with NUCC-390.

Materials:

-

HEK293 cells stably expressing YFP-tagged CXCR4 (CXCR4-YFP)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Poly-D-lysine coated glass-bottom dishes or coverslips

-

This compound stock solution (in DMSO or water)

-

SDF-1 (positive control)

-

AMD3100 (antagonist control)

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixation

-

DAPI stain for nuclear counterstaining

-

Confocal microscope

References

Nucc-390 Dihydrochloride: A Technical Guide to its Chemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Nucc-390 dihydrochloride (B599025) is a novel, selective small-molecule agonist for the C-X-C chemokine receptor 4 (CXCR4).[1][2] This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and experimental data, designed to support research and development efforts in neuroregeneration and other therapeutic areas where CXCR4 signaling is pertinent.

Core Chemical Properties

Nucc-390 dihydrochloride is a solid, water-soluble compound.[3] Its key chemical identifiers and properties are summarized below for easy reference.

| Property | Value | Reference |

| Formal Name | 1-piperidinyl[4,5,6,7-tetrahydro-1-propyl-5-[[2-(4-pyridinyl)ethyl]amino]-1H-indazol-3-yl]-methanone, dihydrochloride | [4] |

| CAS Number | 2749281-71-6 | [4] |

| Molecular Formula | C₂₃H₃₃N₅O • 2HCl | [4] |

| Formula Weight | 468.5 g/mol | [4] |

| Purity | ≥98% | [4] |

| Formulation | A solid | [4] |

| Solubility | Soluble in DMSO | [4] |

| SMILES | CCCN1N=C(C(N2CCCCC2)=O)C3=C1CCC(C3)NCCC4=CC=NC=C4.Cl.Cl | [4] |

| InChI Key | RSYDQYPPGGIWOJ-UHFFFAOYSA-N | [4] |

| Storage | Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). | [5] |

Mechanism of Action: CXCR4 Agonism

Nucc-390 acts as a selective agonist of the CXCR4 receptor, a G-protein coupled receptor involved in various physiological and pathological processes, including immune response, stem cell migration, and neuronal development.[6][7] Unlike the endogenous ligand CXCL12α, Nucc-390 is a small molecule with potentially more favorable pharmacokinetic properties.[6]

The agonistic activity of Nucc-390 on CXCR4 initiates several downstream signaling events:

-

Calcium Mobilization: In C8161 melanoma cells expressing CXCR4, Nucc-390 (at 10 µM) induces a strong intracellular calcium response.[4][8]

-

ERK Phosphorylation: Treatment of C8161 cells with Nucc-390 (10 µM for 30 minutes) leads to increased levels of phosphorylated ERK (pERK), a key component of the MAP kinase pathway.[1][9]

-

Receptor Internalization: Nucc-390 (10 µM for 2 hours) has been shown to induce the internalization of CXCR4 receptors in HEK293 cells transfected with CXCR4-YFP.[1][2]

Crucially, these effects are blocked by the selective CXCR4 antagonist AMD3100 (Plerixafor), confirming that Nucc-390's activity is mediated through the CXCR4 receptor.[4][7] Interestingly, Nucc-390 does not appear to compete directly with the binding of the natural ligand SDF-1α (CXCL12α), suggesting it may be an orthosteric agonist that interacts with a different site on the receptor.[8][9]

Caption: Signaling pathway of Nucc-390 via the CXCR4 receptor.

Detailed Methodologies

The pro-regenerative effects of Nucc-390 have been demonstrated in several key experiments. The methodologies are summarized below.

Chemical Synthesis of Nucc-390

A novel synthesis for Nucc-390 has been described.[7] The key steps and reagents are outlined as follows:

-

Step i: Reaction with LiHMDS, Et2O, and THF at -78°C for 1 hour, followed by diethyl oxalate (B1200264) in Et2O at -78°C for 1 hour, then warming to room temperature for 3 hours (81% yield).[3]

-

Step ii: Reaction with propylhydrazine (B1293729) dihydrochloride and K2CO3 in EtOH at room temperature overnight (84% yield).[3]

-

Step iii: Hydrolysis with aqueous KOH in THF and MeOH at room temperature overnight (99% yield).[3]

-

Step iv: Amide coupling using DIPEA and HATU in DMF at room temperature for 15 minutes, followed by the addition of piperidine (B6355638) for 45 minutes (86% yield).[3]

-

Step v: Salt formation using 4M HCl in dioxane and DCM at room temperature for 3 hours (quantitative yield).[3]

-

Step vi: Michael addition with 4-vinylpyridine (B31050) in acetic acid and MeOH at 80°C overnight, followed by treatment with 4M HCl in dioxane (45% yield).[3]

In Vitro Axonal Elongation Assay

This assay measures the effect of Nucc-390 on nerve growth in a controlled environment.[6][10]

-

Cell Culture: Primary cultures of spinal cord motor neurons (SCMNs) are established from rats.[6][10]

-

Treatment: SCMNs are treated for 24 hours with varying concentrations of Nucc-390 (e.g., 0.0625, 0.125, and 0.25 µM) added to the culture medium.[4][10] Control groups receive no treatment. To confirm CXCR4-dependency, some cells are co-treated with the CXCR4 antagonist AMD3100.[6]

-

Staining and Imaging: After treatment, cells are fixed and stained for β₃-tubulin to identify axons.[6][10] Images are captured using fluorescence microscopy.

-

Analysis: The length of the axons is traced and measured from the captured images. The data is typically presented as a percentage of the axon length in untreated control cells.[6][10]

Caption: Workflow for in vitro assessment of axonal elongation.

In Vivo Sciatic Nerve Crush Model

This animal model assesses the potential of Nucc-390 to promote nerve regeneration after physical injury.[4][6]

-

Model: A sciatic nerve crush injury is induced in mice.[4]

-

Treatment: Mice are treated with Nucc-390, for instance, at a dose of 26 mg/kg per day.[4]

-

Functional Readout: The primary outcome is the recovery of neuromuscular function, which is quantified by measuring the compound muscle action potentials (CMAPs) of the gastrocnemius muscle.[4] An accelerated recovery of the CMAP trace indicates improved and more synchronous neurotransmission.[6]

-

Histological Analysis: To assess anatomical recovery, the sciatic nerve can be stained for markers of active axonal regrowth, such as GAP43.[6]

Preclinical Efficacy

Nucc-390 has demonstrated significant efficacy in promoting nerve recovery in various preclinical models.

-

In Vitro : At concentrations as low as 0.0625 µM, Nucc-390 increases axon length in cultured rat spinal cord motor neurons.[4] It also boosts axonal growth in cultured cerebellar granule neurons.[1][2]

-

In Vivo : Daily administration of Nucc-390 (26 mg/kg) in a mouse model of sciatic nerve crush injury restores gastrocnemius muscle CMAPs.[4] Furthermore, it promotes the functional and anatomical recovery of the neuromuscular junction (NMJ) following acute damage induced by neurotoxins, such as α-latrotoxin and Papuan taipan snake venom.[1][4][11]

These findings underscore the potential of Nucc-390 as a therapeutic agent for promoting nerve repair and functional recovery after various types of neuronal damage.[6][7] Its development could offer a promising new strategy for treating peripheral nerve injuries and certain neurodegenerative conditions.[6][11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. medkoo.com [medkoo.com]

- 6. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20180155295A1 - Cxcr4 chemokine receptor modulators - Google Patents [patents.google.com]

- 9. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]

Methodological & Application

Application Notes and Protocols for Nucc-390 Dihydrochloride In Vivo Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of Nucc-390 dihydrochloride (B599025) in mice, with a focus on its application in nerve regeneration studies. The protocols are based on peer-reviewed research and are intended to serve as a guide for designing and executing experiments.

Introduction

Nucc-390 dihydrochloride is a novel and selective small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4). The activation of the CXCR4 receptor by its natural ligand, CXCL12α, is implicated in various physiological and pathological processes, including neurogenesis and nerve repair. Nucc-390, by mimicking the action of CXCL12α, has been shown to promote the functional and anatomical recovery of peripheral nerves after injury in murine models.[1][2] Its potential as a therapeutic agent stems from its ability to stimulate axonal elongation and regeneration of motor axon terminals.[1][3]

Mechanism of Action

Nucc-390 functions as a CXCR4 receptor agonist. The binding of Nucc-390 to CXCR4 on neuronal cells activates downstream signaling pathways, such as the phosphorylation of ERK (extracellular signal-regulated kinase), which are crucial for promoting axonal growth and neuronal regeneration.[4] This agonistic activity is in contrast to CXCR4 antagonists like AMD3100 (Plerixafor), which block the receptor and can inhibit these regenerative processes.[2]

Signaling Pathway

The signaling pathway initiated by Nucc-390 binding to the CXCR4 receptor is depicted below. This activation is critical for the observed pro-regenerative effects.

Caption: Nucc-390 signaling pathway promoting axonal regeneration.

In Vivo Dosage and Administration in Mice

Two primary dosage regimens for this compound have been reported in mice for nerve regeneration studies. The choice of regimen may depend on the specific injury model and experimental design.

Quantitative Data Summary

| Parameter | Study 1: Sciatic Nerve Crush | Study 2: Neuromuscular Junction Degeneration |

| Mouse Strain | C57BL/6 | CD-1 |

| Dosage | 26 mg/kg | 3.2 mg/kg |

| Route of Administration | Intraperitoneal (i.p.) injection | Hind limb injection |

| Frequency | Daily | Twice daily |

| Duration | Up to 28 days | 3 days |

| Vehicle | Not explicitly stated; PBS is a suitable vehicle. | 10% DMSO + 40% PEG300 + 5% Tween-80 in saline |

| Observed Effect | Promoted functional and anatomical recovery of the sciatic nerve.[1] | Promoted functional and anatomical recovery of the neuromuscular junction.[5] |

Experimental Protocols

Protocol 1: High-Dose Systemic Administration for Peripheral Nerve Injury

This protocol is adapted from studies investigating sciatic nerve crush injuries.

Materials:

-

This compound

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile syringes and needles (25-27 gauge)

-

70% ethanol (B145695) for disinfection

-

Appropriate animal handling and restraint equipment

Procedure:

-

Preparation of Dosing Solution:

-

Aseptically prepare a stock solution of this compound in sterile PBS. The concentration should be calculated to deliver 26 mg/kg in a suitable injection volume (e.g., 100 µL for a 25g mouse).

-

Ensure the compound is fully dissolved. Gentle warming and sonication may be required.

-

Filter-sterilize the final solution through a 0.22 µm syringe filter.

-

-

Animal Handling:

-

Weigh each mouse accurately before dosing to calculate the precise volume to be administered.

-

Properly restrain the mouse to ensure accurate and safe injection.

-

-

Intraperitoneal (i.p.) Injection:

-

Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.

-

Tilt the mouse with its head slightly downward to displace the abdominal organs.

-

Insert the needle at a shallow angle to avoid puncturing internal organs.

-

Administer the calculated volume of the Nucc-390 solution.

-

-

Post-injection Monitoring:

-

Monitor the animals for any adverse reactions following the injection.

-

Repeat the administration daily for the duration of the study.

-

Protocol 2: Low-Dose Local Administration for Neuromuscular Junction Regeneration

This protocol is based on studies of neuromuscular junction degeneration.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile saline (0.9% NaCl)

-

Sterile syringes and needles (30-31 gauge)

-

70% ethanol

-

Appropriate animal handling and restraint equipment

Procedure:

-

Preparation of Dosing Solution:

-

Prepare the vehicle by mixing 10% DMSO, 40% PEG300, and 5% Tween-80 in sterile saline.

-

Dissolve this compound in the vehicle to achieve a final concentration that delivers 3.2 mg/kg in a small volume suitable for intramuscular injection (e.g., 20-30 µL).

-

Ensure the compound is fully dissolved.

-

-

Animal Handling:

-

Accurately weigh each mouse for precise dose calculation.

-

Anesthetize the mouse according to an approved protocol to ensure accurate and humane local injection.

-

-

Hind Limb Injection:

-

Disinfect the injection site on the hind limb muscle (e.g., gastrocnemius).

-

Carefully inject the calculated volume of the Nucc-390 solution directly into the muscle.

-

-

Post-injection Monitoring:

-

Monitor the animals for recovery from anesthesia and any local or systemic adverse effects.

-

Administer the injection twice daily for the specified duration of the experiment.

-

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Nucc-390 in a mouse model of nerve injury.

Caption: General experimental workflow for in vivo studies of Nucc-390.

Safety and Toxicology

In the cited studies, this compound was well-tolerated by the mice at the tested dosages. No significant adverse effects or mortality were reported. However, as with any experimental compound, it is crucial to conduct thorough safety and toxicology assessments, especially when using different dosages, administration routes, or animal models. Researchers should closely monitor animals for any signs of distress, weight loss, or changes in behavior.

Storage and Stability

This compound as a solid should be stored at 4°C under nitrogen. Stock solutions prepared in an appropriate solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere to maintain stability.[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Conclusion

This compound is a promising CXCR4 agonist with demonstrated efficacy in promoting nerve regeneration in preclinical mouse models. The provided protocols and data offer a foundation for researchers to explore its therapeutic potential further. Careful consideration of the experimental model, dosage, and administration route is essential for obtaining robust and reproducible results.

References

Application Notes and Protocols: Nucc-390 Dihydrochloride Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucc-390 dihydrochloride (B599025) is a novel, selective small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] It has demonstrated significant potential in promoting nerve regeneration and functional recovery after injury by stimulating axonal elongation.[3][4] These application notes provide a summary of the available data on the administration of Nucc-390 dihydrochloride, with a focus on its application in preclinical in vivo models of nerve damage. The primary route of administration detailed in current research is local injection.

Mechanism of Action

Nucc-390 acts as an agonist for the CXCR4 receptor, mimicking the effect of its natural ligand, CXCL12α.[5][6] Activation of CXCR4 by Nucc-390 initiates downstream signaling pathways, including the phosphorylation of ERK, a key component of the MAP kinase pathway.[7] This signaling cascade ultimately promotes axonal growth and regeneration.[1][8] The pro-regenerative effects of Nucc-390 can be blocked by the CXCR4 antagonist AMD3100.[5][3][9]

Data Presentation

In Vivo Efficacy of this compound via Hind Limb Injection

| Model | Organism | Dosage | Frequency | Duration | Observed Effects | Reference |

| α-Latrotoxin (α-LTx) induced neuromuscular junction (NMJ) degeneration | CD-1 Mice | 3.2 mg/kg | Twice daily | 3 days | Promoted functional and anatomical recovery of the NMJ. | [1] |

| Sciatic nerve crush | Mice | Not specified | Not specified | Not specified | Promoted functional and anatomical recovery of the sciatic nerve. | [5] |

| Taipoxin-induced neuroparalysis | Mice | Not specified | Not specified | Not specified | Accelerated recovery from paralysis. | [6] |

| Taipan venom-induced neuroparalysis | Mice | Not specified | Not specified | Not specified | Accelerated recovery from paralysis. | [6] |

Note: While the specific dosage for the sciatic nerve crush and snake venom models is not detailed in the provided search results, the α-Latrotoxin model provides a concrete example of an effective dosing regimen.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In Vivo Studies

This protocol is based on methodologies suggested in studies investigating the effect of Nucc-390 on nerve regeneration.

1. Materials:

- This compound

- Sterile, pyrogen-free saline solution (0.9% NaCl)

- Sterile microcentrifuge tubes

- Vortex mixer

- Insulin syringes with appropriate gauge needles (e.g., 30G)

- Experimental animals (e.g., CD-1 mice)

2. Procedure:

- Reconstitution: Prepare a stock solution of this compound by dissolving it in sterile saline. The concentration of the stock solution should be calculated based on the desired final dosage and injection volume. For example, to achieve a dose of 3.2 mg/kg in a 25g mouse with an injection volume of 50 µL, a stock solution of 1.6 mg/mL would be required.

- Solubilization: Vortex the solution thoroughly to ensure complete dissolution of the compound.

- Animal Preparation: Acclimatize the animals to the experimental conditions. Weigh each animal to accurately calculate the injection volume.

- Administration: Administer the Nucc-390 solution via injection into the hind limb muscle. The precise location of injection should be consistent across all experimental animals. For studies involving nerve injury, the injection is typically administered near the site of injury.

- Dosing Schedule: Follow the dosing schedule as determined by the experimental design (e.g., twice daily for 3 days).[1]

Protocol 2: Assessment of Neuromuscular Junction Functional Recovery

This protocol outlines a general method for assessing the efficacy of Nucc-390 in promoting functional recovery using electrophysiology.

1. Materials:

- Electrophysiology recording setup (amplifier, stimulator, recording electrodes)

- Dissection microscope

- Ringer's solution

- Anesthetics

2. Procedure:

- Animal Euthanasia and Muscle Dissection: At the desired time point post-injury and treatment, euthanize the animal according to approved protocols. Dissect the muscle of interest (e.g., gastrocnemius muscle for sciatic nerve studies) and place it in oxygenated Ringer's solution.

- Electrophysiological Recording:

- Position the muscle in a recording chamber and maintain physiological conditions (temperature, oxygenation).

- Place a stimulating electrode on the nerve innervating the muscle.

- Place a recording electrode on the muscle to measure the compound muscle action potential (CMAP).

- Data Acquisition: Stimulate the nerve and record the resulting CMAP. The amplitude and latency of the CMAP provide a quantitative measure of neuromuscular function.

- Data Analysis: Compare the CMAP recordings from Nucc-390 treated animals to control (vehicle-treated) animals. An increase in CMAP amplitude and a decrease in latency in the treated group would indicate functional recovery.

Mandatory Visualization

Caption: Nucc-390 signaling pathway leading to axonal growth.

Caption: Experimental workflow for in vivo testing of Nucc-390.

Limitations and Future Directions

The current body of research primarily focuses on the local administration of this compound. There is a lack of publicly available information regarding its pharmacokinetics and efficacy when administered via other routes such as oral, intravenous, or subcutaneous. Future studies should aim to explore these alternative administration routes to broaden the therapeutic potential of this promising compound for nerve repair.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]

- 7. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for Nucc-390 Dihydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucc-390 dihydrochloride (B599025) is a novel and selective small-molecule agonist for the C-X-C motif chemokine receptor 4 (CXCR4).[1][2] As a G-protein coupled receptor, CXCR4 and its endogenous ligand, CXCL12, are implicated in a multitude of physiological and pathological processes. These include immune responses, stem cell migration, and neuronal development.[3] Nucc-390 has been demonstrated to induce the internalization of CXCR4 and stimulate downstream signaling pathways, making it a valuable tool for studying CXCR4-mediated cellular functions.[1][2] Notably, it has shown potential in promoting nerve recovery after degeneration.[1][3] These application notes provide detailed protocols for the preparation and use of Nucc-390 dihydrochloride in cell culture settings.

Product Information

| Property | Value |

| Chemical Name | 1-piperidinyl[4,5,6,7-tetrahydro-1-propyl-5-[[2-(4-pyridinyl)ethyl]amino]-1H-indazol-3-yl]-methanone, dihydrochloride[4] |

| Molecular Formula | C₂₃H₃₃N₅O · 2HCl[4] |

| Molecular Weight | 468.5 g/mol [4] |

| CAS Number | 2749281-71-6[4] |

| Purity | ≥98%[4] |

| Formulation | Solid[4] |

Solubility and Storage

| Solvent | Solubility | Notes |

| DMSO | Soluble[4] | |

| Water | 20 mg/mL (42.69 mM) | Requires sonication and warming to 60°C for complete dissolution. |

| Storage Condition | Shelf Life |

| Solid (Powder) | ≥ 4 years at -20°C[4] |

| Stock Solution (-20°C) | 1 month (stored under nitrogen)[2] |

| Stock Solution (-80°C) | 6 months (stored under nitrogen)[2] |

Mechanism of Action

Nucc-390 functions as a CXCR4 agonist, initiating downstream signaling cascades.[5] Upon binding to CXCR4, it can induce G-protein mediated and β-arrestin mediated signaling pathways.[5] This activation leads to several cellular responses, including the mobilization of intracellular calcium and the phosphorylation of key signaling molecules like ERK (Extracellular signal-regulated kinase).[5] Furthermore, treatment with Nucc-390 has been shown to induce the internalization of the CXCR4 receptor.[1][2]

Experimental Protocols

Reagent Preparation

1. Preparation of a 10 mM Stock Solution in DMSO:

-

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.685 mg of the compound.

-

Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO to 4.685 mg of Nucc-390.

-

Vortex thoroughly until the solid is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C as recommended.

-

2. Preparation of Working Solutions in Cell Culture Medium:

-

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile, pre-warmed cell culture medium appropriate for your cell line

-

Sterile tubes

-

-

Procedure:

-

Thaw an aliquot of the 10 mM Nucc-390 stock solution at room temperature.

-

Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control cultures are treated with the same final concentration of DMSO.

-

Cell-Based Assays

The optimal concentration of this compound and incubation time will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your experimental system.

| Assay | Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |

| Axonal Growth | Cerebellar Granule Neurons (CGNs) | 0 - 1.25 µM | 24 hours | Boosted axonal growth | [1][2] |

| Axonal Growth | Rat Spinal Cord Motor Neurons | 0.0625 - 0.25 µM | 24 hours | Increased axon length | [4][6] |

| Calcium Mobilization | C8161 Melanoma Cells | 10 µM | Not specified | Induced calcium mobilization | [4] |

| ERK Phosphorylation | C8161 Cells | 10 µM | 30 minutes | Increased levels of pERK | [1][2][5] |

| CXCR4 Internalization | HEK Cells (expressing CXCR4-YFP) | 10 µM | 2 hours | Induced CXCR4 receptor internalization | [1][2] |